Cas no 928-90-5 (Hex-5-yn-1-ol)

Hex-5-yn-1-ol structure
Hex-5-yn-1-ol structure
商品名:Hex-5-yn-1-ol
CAS番号:928-90-5
MF:C6H10O
メガワット:98.1430020332336
MDL:MFCD00002980
CID:40267
PubChem ID:70234

Hex-5-yn-1-ol 化学的及び物理的性質

名前と識別子

    • Hex-5-yn-1-ol
    • 5-Hexyn-1-ol
    • 1-hexyn-6-ol
    • 1-Hydroxy-5-hexyne
    • 5-Hextyn-1-ol
    • 5-Hexyn-1-ol 5GR
    • 5-hexyn-l-ol
    • 5-hexynyl alcohol
    • 6-Hydroxy-1-hexyne
    • 5-Hexynol
    • hex-5-ynol
    • AKOS009157861
    • 5-Hexyne-1-ol
    • EN300-99035
    • DB-079429
    • DTXSID70239148
    • 5-Hexyn-1-ol, 96%
    • H0687
    • 1-Hexyn-6-ol; 1-Hydroxy-5-hexyne; 5-Hexynol; 5-Hexynyl Alcohol; 6-Hydroxy-1-hexyne
    • BBL102175
    • CS-W016659
    • DTXCID90161639
    • MFCD00002980
    • F10490
    • 10024-11-0
    • 1-Hydroxy-5-hexyne;5-hexyn-1-0l;6-Hydroxy-1-hexyne
    • 928-90-5
    • STL555974
    • NS00039501
    • SY020332
    • AI3-37259
    • SB75046
    • MDL: MFCD00002980
    • インチ: 1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2
    • InChIKey: GOQJMMHTSOQIEI-UHFFFAOYSA-N
    • ほほえんだ: C#CCCCCO

計算された属性

  • せいみつぶんしりょう: 98.073165g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 98.073165g/mol
  • 単一同位体質量: 98.073165g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 7
  • 複雑さ: 67.5
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.89 g/mL at 25 °C(lit.)
  • ゆうかいてん: -34°C (estimate)
  • ふってん: 75°C/15.8mmHg
  • フラッシュポイント: 華氏温度:158°f
    摂氏度:70°c
  • 屈折率: n20/D 1.450(lit.)
  • すいようせい: Slightly miscible with water.
  • PSA: 20.23000
  • LogP: 0.78220
  • ようかいせい: 未確定

Hex-5-yn-1-ol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • 包装グループ:III
  • ちょぞうじょうけん:0-10°C
  • リスク用語:R36/37/38; R; R; R
  • 包装等級:III

Hex-5-yn-1-ol 税関データ

  • 税関コード:2905290000
  • 税関データ:

    中国税関コード:

    2905290000

    概要:

    290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Hex-5-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D397598-100g
5-Hexyn-1-ol
928-90-5 97%
100g
$920 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0687-5ml
Hex-5-yn-1-ol
928-90-5 95.0%(GC)
5ml
¥640.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0687-5ML
5-Hexyn-1-ol
928-90-5 >95.0%(GC)
5ml
¥640.00 2024-04-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB24910-0.25g
Hex-5-yn-1-ol
928-90-5 97%
0.25g
¥62 2023-09-15
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H51510-1g
Hex-5-yn-1-ol
928-90-5 95%
1g
¥90.00 2022-05-27
Enamine
EN300-99035-1.0g
hex-5-yn-1-ol
928-90-5 95.0%
1.0g
$26.0 2025-03-21
eNovation Chemicals LLC
Y1198635-25g
5-Hexyn-1-ol
928-90-5 95%
25g
$110 2024-07-20
eNovation Chemicals LLC
Y1198635-100g
5-Hexyn-1-ol
928-90-5 95%
100g
$380 2024-07-20
Key Organics Ltd
AS-75364-100MG
hex-5-yn-1-ol
928-90-5 >95%
100mg
2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H19630-25g
Hex-5-yn-1-ol
928-90-5
25g
¥3309.0 2021-09-09

Hex-5-yn-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,3-Propanediamine ,  Lithium ;  30 min, rt; 3 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 30 min, rt
1.3 rt; 1 h, rt
1.4 Reagents: Water ;  cooled
リファレンス
Method for synthesis of pine moth pheromone
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Enantiospecific synthesis of 14S,15S leukotriene A4 methyl ester
Rao, A. V. Rama; Purandare, A. V.; Singh, A. K., Bioorganic & Medicinal Chemistry Letters, 1991, 1(4), 201-4

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Ammonia
リファレンス
Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives
Ruther, Michael, 1990, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 15 h, rt
リファレンス
Phase Separation As a Strategy Toward Controlling Dilution Effects in Macrocyclic Glaser-Hay Couplings
Bedard, Anne-Catherine; Collins, Shawn K., Journal of the American Chemical Society, 2011, 133(49), 19976-19981

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
リファレンス
synthesis and biological activity of 20-hete antagonists and agonists
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 23 °C
1.2 Reagents: Triethylamine ;  neutralized
リファレンス
Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions
Costello, Jeff P.; Ferreira, Eric M., Organic Letters, 2019, 21(24), 9934-9939

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,3-Propanediamine ,  Lithium ;  1 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide ;  20 min, rt
1.3 10 min, rt; 3 h, rt
リファレンス
Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide
Eskandari, Roozbeh; Hess, Jeremy P.; Tochtrop, Gregory P., Chemical Communications (Cambridge, 2021, 57(58), 7136-7139

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
リファレンス
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; Wang, Jing-Han; Pan, Cheng-Wen; Meng, Fan-Fei; Chu, Xiao-Qian; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Water
リファレンス
Synthesis of some acetylenic alcohols
Zakharkin, L. I.; Stanko, V. I.; Brattsev, V. A., Izvestiya Akademii Nauk SSSR, 1964, (5), 931-2

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
リファレンス
Synthesis of exo-brevicomins, the aggregation pheromone of bark beetle
Zhu, Jin; Wang, Shumei; Feng, Liugui; Teng, Youwei, Hecheng Huaxue, 1993, 1(1), 35-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ammonia
リファレンス
Intramolecular Allylsilane-Addition to Chiral Alkylidine-1,3-dicarbonyl Compounds in the Synthesis of Enantiomerically Enriched trans-1,2-Disubstituted Cyclopentanes and Cyclohexanes
Schuenke, Christian, 1996, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Ammonium nitrate
リファレンス
Microwave thermolysis. V. A rapid and selective method for the cleavage of THP ethers, acetals and acetonides using clay supported ammonium nitrate "Clayan" in dry media
Meshram, H. M.; Sumithra, G.; Reddy, G. S.; Ganesh, Y. S. S.; Yadav, J. S., Synthetic Communications, 1999, 29(16), 2807-2815

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Ethylenediamine ;  1.5 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium tert-butoxide ;  30 min, rt
1.3 rt; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Aerobic oxidation and EATA-based highly enantioselective synthesis of lamenallenic acid
Jiang, Xingguo; Xue, Yufeng; Ma, Shengming, Organic Chemistry Frontiers, 2017, 4(6), 951-957

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia ,  Sodium amide Catalysts: Ferric nitrate
1.2 Reagents: Ammonium chloride
リファレンス
Efficient synthesis of 8,11-dimethylene-bicyclo[5.3.1]undecan-2-one
Gu, Haining; Xu, Wei Ming; Kinstle, Thomas H., Tetrahedron Letters, 2005, 46(38), 6449-6451

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium amide Solvents: Ammonia
リファレンス
Synthesis and reactivity of ω-functionalized propargylic silanes. Preparation of 3-vinylideneoxolanes, -oxanes, -oxepanes, and -oxocanes
Pornet, J.; Damour, D.; Miginiac, L., Tetrahedron, 1986, 42(7), 2017-24

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: S,S-Di-2-pyridinyl carbonodithioate ;  3 - 12 h, 65 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Facile, green, and functional group-tolerant reductions of carboxylic acids...in, or with, water
Iyer, Karthik S.; Nelson, Chandler; Lipshutz, Bruce H., Green Chemistry, 2023, 25(7), 2663-2671

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
リファレンス
Synthesis and Activity of Boron-containing compounds for Selective Tumour Therapy using Neutron Irradiation
Griesbach, Ulrich, 2002, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium ,  Ammonia Catalysts: Ferric nitrate ;  5 h, -25 °C
1.2 Reagents: Ammonium chloride Solvents: 2-Methyltetrahydrofuran ,  Water ;  -25 °C → 35 °C
1.3 Reagents: Chloroacetic acid ;  pH 9.5
リファレンス
A process for preparing chlorinated alkynes from epoxy alcohols
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
1.2 Reagents: Water ;  cooled
リファレンス
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; Saravanakumar, Shanmugasundar; Malayappasamy, Subramani; Manickam, Govindaswamy, RSC Advances, 2013, 3(34), 14814-14828

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium amide ;  1 h, -40 °C; 3 h, -40 °C
1.2 Solvents: Water ;  rt
リファレンス
Self-assembly and solid-state polymerization of butadiyne derivatives with amide and trialkoxyphenyl groups
Kikuchi, Kohei; Tatewaki, Yoko; Okada, Shuji, Bulletin of the Chemical Society of Japan, 2017, 90(3), 298-305

Hex-5-yn-1-ol Raw materials

Hex-5-yn-1-ol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:928-90-5)Hex-5-yn-1-ol
A847482
清らかである:99%/99%/99%
はかる:25g/100g/500g
価格 ($):191.0/588.0/1875.0